molecular formula C9H15NO3 B2502738 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid CAS No. 1094652-93-3

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid

Cat. No. B2502738
CAS RN: 1094652-93-3
M. Wt: 185.223
InChI Key: WJZAJCDDTQLUJW-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a chemical compound with the molecular formula C9H15NO3 . It is also known as Kainic acid. It has a molecular weight of 185.22 .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key is JVHJWGZXOKIVSU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.184±0.06 g/cm3 and a predicted boiling point of 369.7±25.0 °C . The melting point is not available .

Scientific Research Applications

Antioxidant Activity

A series of pyrrolidin-2-one derivatives, including 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid, were synthesized and investigated for their antioxidant activities . The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds . These compounds have shown potent or moderate antioxidant activities .

Neurodegenerative Disease Treatment

Compounds that contain a γ-lactam moiety, such as 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid, have been significant in the treatment of neurodegenerative diseases . This is due to their potential to protect organisms and decrease oxidative stress during any cell injury .

HIV Treatment

The γ-lactam moiety in 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has also been used in the treatment of HIV . The exact mechanism of action is not specified, but it’s likely related to the compound’s antioxidant properties .

Epilepsy Treatment

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid, due to its γ-lactam moiety, has been used in the treatment of epilepsy . The compound’s potential to decrease oxidative stress could be beneficial in managing seizures .

Depression Treatment

The γ-lactam moiety in 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has been used in the treatment of depression . The compound’s antioxidant properties may help in alleviating symptoms of depression .

Synthesis of Chemical and Pharmaceuticals Intermediates

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has many applications in the synthesis of chemical and pharmaceuticals intermediates . It’s used in the preparation of pyrazolopyridines as PDE4B inhibitors .

Antifungal and Antibacterial Activities

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has diverse pharmacological activities such as antifungal and antibacterial . This makes it a valuable compound in the development of new antimicrobial agents .

Anticonvulsant and Anticancer Activities

In addition to its other uses, 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has also shown anticonvulsant and anticancer activities . This broadens its potential applications in medical research and treatment .

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)8(9(12)13)10-5-3-4-7(10)11/h6,8H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZAJCDDTQLUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid

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